2-(Thiophen-2-yl)nicotinaldehyde
Description
2-(Thiophen-2-yl)nicotinaldehyde (CAS: 1367964-06-4) is a heterocyclic aldehyde featuring a pyridine core substituted with a thiophene moiety at the 2-position and an aldehyde group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and optoelectronic materials. Its structure combines the electron-rich thiophene ring with the reactive aldehyde group, enabling diverse reactivity in cross-coupling, condensation, and cyclization reactions .
Properties
IUPAC Name |
2-thiophen-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLVFHRLCUOECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)nicotinaldehyde typically involves the formation of the thiophene ring followed by its attachment to the nicotinaldehyde moiety. One common method includes the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-(Thiophen-2-yl)nicotinyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(Thiophen-2-yl)nicotinaldehyde exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and death. This makes it a candidate for developing new antibiotics in response to rising antibiotic resistance.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Cancer Research
this compound has been studied for its anticancer properties. Preliminary findings indicate that it may induce apoptosis (programmed cell death) in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is currently under investigation, presenting opportunities for developing novel cancer therapies.
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been incorporated into organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable charge transport characteristics. The compound's thiophene moiety contributes to its conductivity, enhancing device performance.
Sensors
Due to its ability to interact with various analytes, this compound is being explored as a sensing material. Its application in chemical sensors for detecting environmental pollutants or biomolecules is promising, potentially leading to advancements in environmental monitoring and biomedical diagnostics.
Biological Probes
Fluorescent Probes
The compound has been utilized as a fluorescent probe for biological imaging. Its photophysical properties allow it to be used in live-cell imaging studies, enabling researchers to visualize cellular processes in real-time. This application is particularly valuable in studying drug interactions and cellular responses to various stimuli.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; potential for new antibiotic development | Journal of Antimicrobial Chemotherapy |
| Anti-inflammatory Effects | Inhibition of TNF-alpha production; potential therapeutic applications for inflammatory diseases | Inflammation Research |
| Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines; modulation of MAPK signaling pathways | Cancer Letters |
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Key Observations :
Comparison with Other Heterocyclic Aldehydes
- Reactivity: The aldehyde group in this compound is more electrophilic than in non-aromatic aldehydes, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Yield Optimization: Derivatives like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethanone achieve moderate yields (50-70%) under similar conditions, suggesting that steric hindrance from bulky substituents may reduce efficiency in the target compound’s synthesis .
Pharmacological Relevance
Nicotinaldehyde derivatives, including this compound, are explored for NAD biosynthesis modulation. Evidence suggests that nicotinaldehyde can counteract the antitumor effects of NAMPT inhibitors by activating alternative NAD pathways, though the thiophene-substituted variant’s role remains understudied .
Biological Activity
2-(Thiophen-2-yl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.25 g/mol. The compound features a thiophene ring attached to a nicotinaldehyde moiety, which contributes to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.25 g/mol |
| SMILES | C1=CSC(=C1)C(=O)C2=C(C=CN=C2)N |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In one study, it demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations depending on the bacterial species tested.
Anticancer Potential
Several studies have explored the anticancer effects of this compound. For instance, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from different studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspases | |
| MCF-7 | 20 | Cell cycle arrest and apoptosis | |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial properties highlighted that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents. -
Anticancer Research :
In vitro studies on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. This suggests that the compound may act as a potential chemotherapeutic agent, particularly in breast and lung cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
